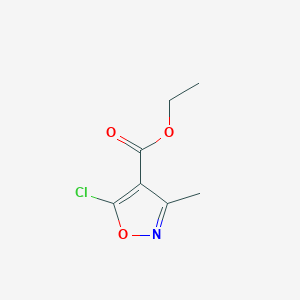

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTFATLKCZMRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510054 | |

| Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-94-3 | |

| Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preamble: Navigating the Landscape of a Niche Synthetic Intermediate

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

In the vast realm of heterocyclic chemistry, isoxazole derivatives stand out for their versatile applications, particularly in the development of therapeutic agents and agrochemicals.[1] This guide focuses on a specific, yet significant, member of this family: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. Direct literature on this exact molecule is sparse; therefore, this document serves as a technical synthesis, drawing upon established principles of isoxazole chemistry and data from closely related analogues to build a comprehensive profile. For researchers and drug development professionals, this guide will illuminate the probable characteristics and synthetic potential of this compound, providing a solid foundation for its application in novel chemical syntheses.

Molecular Architecture and Physicochemical Profile

The structure of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate features a five-membered isoxazole ring, substituted at the 3-, 4-, and 5-positions with a methyl group, an ethyl carboxylate group, and a chlorine atom, respectively. This arrangement of functional groups dictates its reactivity and physical properties.

The chlorine atom at the C5 position is a key feature, rendering the molecule susceptible to nucleophilic substitution and ring transformation reactions. The ester and methyl groups further influence the electronic distribution within the ring and provide additional sites for chemical modification.

Table 1: Predicted Physicochemical Properties

Note: Due to a lack of direct experimental data for the target compound, these values are estimated based on structurally similar compounds such as Ethyl 5-methylisoxazole-4-carboxylate and other chlorinated isoxazole derivatives.[2][3]

| Property | Predicted Value | Justification / Analogue Data |

| Molecular Formula | C₇H₈ClNO₃ | Calculated from structure |

| Molecular Weight | 189.60 g/mol | Calculated from structure |

| Physical State | Colorless to pale yellow oil/liquid | Common for similar small molecule esters[3] |

| Boiling Point | > 200 °C (at atm. pressure) | Estimated to be higher than non-chlorinated analogues (e.g., Ethyl 5-methylisoxazole-4-carboxylate: 95-97°C at 15 mmHg)[3] |

| Density | ~1.2 - 1.3 g/mL | Chlorination increases density compared to analogues (e.g., Ethyl 5-methylisoxazole-4-carboxylate: ~1.118 g/mL)[2] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water. | Typical for organic esters. |

Synthesis Pathway: A Proposed Protocol

The synthesis of 3,4,5-trisubstituted isoxazoles is well-documented. A plausible and efficient route to Ethyl 5-chloro-3-methylisoxazole-4-carboxylate involves the reaction of a β-ketoester with hydroxylamine, followed by chlorination. This approach provides regiochemical control, which is crucial for obtaining the desired isomer.

A common precursor for the isoxazole core is ethyl acetoacetate. However, to achieve the desired substitution pattern, a more tailored starting material, ethyl 2-chloro-3-oxobutanoate, is required.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate.

-

To a stirred solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol, add sodium acetate (1.2 eq) and hydroxylamine hydrochloride (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which exists in tautomeric equilibrium with the isoxazolone form. This intermediate can often be used in the next step without extensive purification.

-

-

Step 2: Synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.

-

Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the crude Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate from the previous step.

-

Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford the pure Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.

-

Spectral Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following are predicted key features based on analogous structures.[4]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.3-4.4 (q, 2H, -OCH₂CH₃), δ 2.5-2.6 (s, 3H, -CH₃ on ring), δ 1.3-1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (C=O, ester), δ ~160 (C3-Me), δ ~158 (C5-Cl), δ ~110 (C4-COOEt), δ ~62 (-OCH₂CH₃), δ ~14 (-OCH₂CH₃), δ ~12 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~2980 (C-H stretch, alkyl), ~1720-1740 (C=O stretch, ester), ~1600 (C=N stretch, isoxazole ring), ~1450 & ~1370 (C-H bend), ~800 (C-Cl stretch) |

| Mass Spec. (EI) | M⁺ peak at m/z 189/191 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation would likely show loss of the ethoxy group (-OC₂H₅, 45 Da) and subsequent loss of CO. |

Core Reactivity: The Role of the 5-Chloro Substituent

The chemical behavior of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is dominated by the reactivity of the 5-chloroisoxazole core. This moiety is not merely a stable aromatic system; it is a versatile precursor for significant molecular rearrangements.

Iron(II)-Catalyzed Isomerization

A pivotal reaction of 5-chloroisoxazoles is their isomerization into highly reactive 2H-azirine-2-carbonyl chlorides.[5][6] This transformation is typically catalyzed by iron(II) salts, such as FeCl₂.[5] This reaction proceeds at room temperature and provides a powerful method for converting the isoxazole scaffold into a strained three-membered ring system, which can be trapped in situ by various nucleophiles.[5]

Caption: Fe(II)-catalyzed isomerization of 5-chloroisoxazoles.

This isomerization opens a gateway to a diverse range of chemical structures. The resulting azirine intermediate can react with:

-

N-nucleophiles (amines, anilines, pyrazoles) to form 2H-azirine-2-carboxamides.[5]

-

O-nucleophiles (alcohols, phenols) to yield 2H-azirine-2-carboxylates.[5]

-

S-nucleophiles (thiols) to produce 2H-azirine-2-thioesters.[5]

This reactivity makes Ethyl 5-chloro-3-methylisoxazole-4-carboxylate a valuable building block for accessing complex nitrogen-containing heterocycles that would be difficult to synthesize through other routes.

Applications in Research and Development

Given its functional group handles and inherent reactivity, Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a prime candidate for use as a synthetic intermediate in several high-value research areas:

-

Medicinal Chemistry : The isoxazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.[1] This compound can serve as a starting point for the synthesis of novel isoxazole-containing compounds or, via the azirine intermediate, for the creation of unique peptide mimics and other biologically active molecules.

-

Agrochemicals : Isoxazole derivatives are widely used as herbicides and fungicides. The title compound could be a key intermediate in the synthesis of new crop protection agents.[7]

-

Materials Science : Heterocyclic compounds are integral to the development of organic electronics and functional dyes. The reactivity of this molecule allows for its incorporation into larger conjugated systems.

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity : Assumed to be an irritant to the skin, eyes, and respiratory system, similar to other functionalized isoxazoles.[2]

Conclusion

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, while not extensively characterized in the public domain, represents a molecule of significant synthetic potential. By understanding its probable properties and reactivity through the lens of its analogues, researchers can harness its utility as a versatile building block. The key to its synthetic value lies in the 5-chloro substituent, which activates the isoxazole ring for novel isomerization reactions, paving the way for the creation of complex and diverse chemical entities for applications in medicine, agriculture, and beyond.

References

-

MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 5-Methylisoxazole-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

-

SynZeal. (n.d.). Ethyl 5-Methylisoxazole-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 3Phenyl5-[nitrochloro(ethoxycarbonyl)]methyl-1,2,4-oxadiazole with Phenyldiazomethane. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (2002, March 1). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-甲基-4-异噁唑甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 25786-72-5 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of Novel Heterocycles

In the realm of medicinal chemistry and drug development, the isoxazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. The precise characterization of novel isoxazole derivatives is paramount to understanding their structure-activity relationships and ensuring their quality and purity. This guide focuses on a specific, yet illustrative, member of this class: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.

While direct, publicly available experimental spectra for this exact molecule are not readily found in the common literature and databases as of the time of this writing, this guide will provide a comprehensive, predictive analysis of its spectroscopic data. By leveraging established principles of spectroscopic interpretation and drawing upon data from closely related, well-characterized isoxazole analogues, we can construct a detailed and scientifically rigorous "virtual" spectroscopic profile. This approach not only offers a valuable roadmap for researchers working with this specific compound but also serves as a pedagogical tool for the structural elucidation of other novel heterocyclic systems.

The Molecular Architecture: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a π-electron deficient system, influencing the chemical shifts of its substituents in NMR spectroscopy and the vibrational frequencies of its bonds in IR spectroscopy.

Molecular Structure and Numbering

Caption: Molecular structure of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the methyl group.

| Predicted Signal | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ethyl (-OCH₂CH₃) | Quartet | 2H | 4.2 - 4.4 | The methylene protons are adjacent to an oxygen atom, which deshields them, and are split by the neighboring methyl protons. |

| Ethyl (-OCH₂CH₃) | Triplet | 3H | 1.2 - 1.4 | The terminal methyl protons are in a typical aliphatic environment and are split by the adjacent methylene protons. |

| Methyl (-CH₃) | Singlet | 3H | 2.5 - 2.7 | The methyl group at the C3 position is attached to the isoxazole ring and is expected to appear as a singlet in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 160 - 165 | The ester carbonyl carbon is typically found in this downfield region. |

| C5 (C-Cl) | 155 - 160 | The carbon atom attached to the electronegative chlorine atom is significantly deshielded. |

| C3 (C-CH₃) | 165 - 170 | The C3 of the isoxazole ring is also expected to be in the downfield region. |

| C4 | 105 - 110 | This carbon of the isoxazole ring is typically more shielded. |

| Methylene (-OCH₂) | 60 - 65 | The carbon of the ethyl group attached to the oxygen atom. |

| Methyl (-CH₃ on ring) | 10 - 15 | The methyl group attached to the isoxazole ring. |

| Methyl (-CH₃ of ethyl) | 13 - 16 | The terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate would display characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| ~1725-1740 | C=O (Ester) | Stretch | Strong, sharp |

| ~1600-1650 | C=N (Isoxazole) | Stretch | Medium |

| ~1400-1500 | C=C (Isoxazole) | Stretch | Medium |

| ~1200-1300 | C-O (Ester) | Stretch | Strong |

| ~700-800 | C-Cl | Stretch | Medium to strong |

For a practical comparison, the IR spectrum of a related compound, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, shows characteristic peaks at 1725 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N)[1]. The presence of the chloro substituent in our target molecule is expected to have a minor influence on the positions of the ester and isoxazole ring vibrations.

Experimental Protocol for Acquiring an IR Spectrum

A standard protocol for obtaining an IR spectrum of a solid sample like Ethyl 5-chloro-3-methylisoxazole-4-carboxylate would involve the following steps:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

-

Background Correction: A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Molecular Ion Peak

The molecular formula for Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is C₈H₈ClNO₃. The expected monoisotopic mass is approximately 201.02 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, we expect to see two molecular ion peaks:

-

[M]⁺: at m/z ~201 (corresponding to the ³⁵Cl isotope)

-

[M+2]⁺: at m/z ~203 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the [M]⁺ peak.

Predicted Fragmentation Pattern

The molecule is expected to fragment in a predictable manner under electron ionization (EI). Key fragment ions would likely include:

-

Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺

-

Loss of the ethyl group (-C₂H₅): [M - 29]⁺

-

Loss of carbon monoxide from the ester: [M - 28]⁺

-

Fragments corresponding to the cleavage of the isoxazole ring.

The presence of these fragments would provide strong evidence for the proposed structure.

The Role of Spectroscopic Data in Drug Development

The meticulous spectroscopic characterization of molecules like Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a cornerstone of modern drug development for several critical reasons:

-

Structural Verification: Unambiguously confirms that the synthesized molecule is indeed the intended target.

-

Purity Assessment: Detects and quantifies impurities, which is a crucial aspect of regulatory compliance and patient safety.

-

Stability Studies: Monitors for degradation products over time and under various storage conditions.

-

Intellectual Property: Provides the necessary data for patent applications and the protection of novel chemical entities.

The predictive analysis presented in this guide, based on established scientific principles, offers a robust framework for interpreting the experimental data once it is acquired.

Conclusion and Future Outlook

While direct experimental spectroscopic data for Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is not currently widespread in the public domain, a comprehensive and reliable spectroscopic profile can be predicted through the application of fundamental principles and comparison with related structures. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra, offering researchers a solid foundation for the characterization of this and other novel isoxazole derivatives. The methodologies and interpretative strategies outlined herein are designed to ensure scientific integrity and to empower researchers in their pursuit of new therapeutic agents. As the synthesis and study of such compounds continue, the public availability of their experimental data will undoubtedly grow, further enriching our understanding of this important class of heterocycles.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

McMurry, J. E. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 5-methylisoxazole-4-carboxylate

To the Esteemed Researcher,

This technical guide addresses the core topic of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. However, a comprehensive search of scientific and chemical databases reveals a significant lack of a verifiable CAS number and detailed technical information for this specific isomer. To ensure the scientific integrity and utility of this document, we will focus on the closely related and extensively documented isomer, Ethyl 5-methylisoxazole-4-carboxylate (CAS: 51135-73-0) . This compound is a critical intermediate in pharmaceutical synthesis and offers a wealth of technical data for an in-depth exploration.

Ethyl 5-methylisoxazole-4-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Introduction

Ethyl 5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing both nitrogen and oxygen atoms.[1] This structure imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[2] Its primary significance lies in its role as a key precursor in the industrial synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD).[3][4][5] Understanding the synthesis, properties, and reactivity of this molecule is therefore of paramount importance to researchers and professionals in drug development and medicinal chemistry.[2]

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of Ethyl 5-methylisoxazole-4-carboxylate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 51135-73-0 | [6] |

| Molecular Formula | C₇H₉NO₃ | [6] |

| Molecular Weight | 155.15 g/mol | [6] |

| Appearance | Colorless liquid or solid | [2] |

| Melting Point | 49-52°C | |

| Boiling Point | 95-97°C at 15 mmHg | |

| Density | 1.118 g/mL at 25°C | [6] |

| Refractive Index | n20/D 1.460 | [6] |

| Solubility | Soluble in Chloroform, Methanol | |

| SMILES String | CCOC(=O)c1cnoc1C | [6] |

| InChI Key | KOMSQTMQKWSQDW-UHFFFAOYSA-N | [6] |

Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

The regioselective synthesis of Ethyl 5-methylisoxazole-4-carboxylate is crucial to avoid the formation of isomeric impurities that can complicate purification and subsequent reactions.[7] The most common and industrially applied method involves the cyclization of an ethoxymethyleneacetoacetic ester with hydroxylamine.[8]

Reaction Pathway:

The synthesis is typically a one-pot reaction where ethyl 2-ethoxymethyleneacetoacetate is reacted with aqueous hydroxylamine.[8] The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring. Controlling the reaction temperature is critical to ensure high regioselectivity and minimize the formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate.[7]

Sources

- 1. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 5-Methylisoxazole-4-carboxylate | CAS No. 51135-73-0 | | SynZeal [synzeal.com]

- 4. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-甲基-4-异噁唑甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]

"structure elucidation of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate"

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

The isoxazole ring is a prominent five-membered heterocyclic scaffold that is a cornerstone in the development of numerous therapeutic agents and agrochemicals.[1][2][3][4] Its unique electronic properties and synthetic versatility make it a "privileged structure" in medicinal chemistry. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of a key isoxazole intermediate: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. We will move beyond a simple recitation of data to explain the causal logic behind the analytical workflow, demonstrating how a combination of modern spectroscopic techniques provides a self-validating system for unambiguous structure confirmation. This document is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically sound understanding of small molecule characterization.

The Investigative Starting Point: Hypothesis and Molecular Formula

Before any analysis begins, a structural hypothesis is formed based on the synthetic route. The target molecule, Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, is commonly synthesized via a 1,3-dipolar cycloaddition reaction or related condensation pathways.[1][5][6] This synthetic context provides the initial proposed structure, which must then be rigorously verified.

Proposed Structure:

-

Molecular Formula: C₇H₈ClNO₃

-

Calculated Molecular Weight: 189.60 g/mol

The primary objective of our analytical workflow is to confirm every feature of this proposed structure: the molecular weight, the elemental composition (specifically the presence of chlorine), the constituent functional groups, and the precise connectivity of every atom.

The Workflow of Confirmation: An Integrated Spectroscopic Approach

The elucidation process is a logical progression, with each technique providing a unique and essential piece of the puzzle. Mass spectrometry gives us the mass and formula, infrared spectroscopy identifies the functional building blocks, and nuclear magnetic resonance spectroscopy maps the atomic-level connectivity.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Elemental Composition

Expertise & Experience: Mass spectrometry is the foundational analysis. It provides the single most crucial piece of data: the molecular weight of the compound. For halogenated compounds, high-resolution mass spectrometry (HRMS) is indispensable as it not only provides the exact mass to four or more decimal places but also allows for the definitive confirmation of the presence and number of chlorine atoms through their characteristic isotopic pattern.

Trustworthiness: The protocol is self-validating. An HRMS result that matches the calculated exact mass of C₇H₈ClNO₃ to within a few parts per million (ppm) provides extremely high confidence in the molecular formula. The simultaneous observation of the M+ and M+2 isotope peaks in the correct ratio for a single chlorine atom serves as a second, independent confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Run the analysis in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

-

Analysis: Determine the exact mass of the most abundant ion and analyze the isotopic distribution pattern.

Data Presentation: Predicted Mass Spectrometry Data

| Feature | Expected Value | Rationale |

| Molecular Formula | C₇H₈ClNO₃ | Based on proposed structure. |

| Calculated Exact Mass | 189.0193 | For the [M]⁺ ion with ³⁵Cl. |

| Observed [M+H]⁺ Ion | ~190.0266 | The primary ion observed in ESI+ mode. |

| Isotopic Pattern | [M+H]⁺ : [M+2+H]⁺ | A ratio of approximately 3:1 is the definitive signature of one chlorine atom. |

| Key Fragment Ion | ~144.0160 | Corresponds to the loss of the ethoxy group (-OC₂H₅). |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that acts as a functional group "fingerprint" for a molecule.[7] Its power lies in confirming the presence of key structural motifs predicted by the molecular formula, such as the carbonyl group of the ester and the C=N bond within the isoxazole ring.

Trustworthiness: The presence of strong, characteristic absorption bands in the expected regions of the spectrum validates the functional group assignments. Conversely, the absence of unexpected bands (e.g., an -OH stretch around 3300 cm⁻¹) confirms the purity and identity of the compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to the sample scan.

-

Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption peaks and assign them to specific functional group vibrations.

Data Presentation: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H Stretch (sp³) | Ethyl and Methyl Groups |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1600 | C=N Stretch | Isoxazole Ring |

| ~1300-1100 | C-O Stretch | Ester and Isoxazole Ring |

| ~750 | C-Cl Stretch | Chloro Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful and definitive technique for the structural elucidation of organic molecules.[1][8] It provides a complete map of the carbon-hydrogen framework. ¹H NMR tells us about the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms in the molecule.

Trustworthiness: The data from NMR is highly self-consistent. The chemical shifts, integration values (proton ratios), and spin-spin coupling patterns in the ¹H NMR spectrum must all align with a single, unique structure. This data, when combined with the carbon count from the ¹³C NMR, leaves no ambiguity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[9][10]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.35 | Quartet (q) | 2H | -OCH₂ CH₃ | Protons are adjacent to 3 protons (n+1=4) and deshielded by the ester oxygen. |

| ~2.70 | Singlet (s) | 3H | Isoxazole-CH₃ | No adjacent protons, leading to a singlet. Attached to the isoxazole ring. |

| ~1.38 | Triplet (t) | 3H | -OCH₂CH₃ | Protons are adjacent to 2 protons (n+1=3). Standard ethyl group pattern. |

Data Presentation: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~168.0 | Quaternary | Isoxazole-C 5-Cl |

| ~162.0 | Quaternary | Ester C =O |

| ~160.0 | Quaternary | Isoxazole-C 3-CH₃ |

| ~110.0 | Quaternary | Isoxazole-C 4-COOEt |

| ~61.5 | Methylene (-CH₂-) | -OCH₂ CH₃ |

| ~14.0 | Methyl (-CH₃) | -OCH₂CH₃ |

| ~12.0 | Methyl (-CH₃) | Isoxazole-CH₃ |

Conclusion: A Unified and Verified Structural Assignment

The structural elucidation of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is achieved not by a single measurement, but by the convergence of evidence from multiple, independent analytical techniques.

-

Mass Spectrometry confirms the molecular formula C₇H₈ClNO₃ via high-resolution mass measurement and the unambiguous 3:1 isotopic signature of chlorine.

-

Infrared Spectroscopy validates the presence of critical functional groups, most notably the ester carbonyl (C=O) and the isoxazole ring (C=N).

-

NMR Spectroscopy provides the final, definitive proof. ¹H NMR confirms the presence and connectivity of an ethyl group and an isolated methyl group, while ¹³C NMR verifies the existence of all seven carbon atoms in their expected electronic environments.

Each piece of data cross-validates the others, creating a robust and self-consistent dataset that leads to the unequivocal confirmation of the proposed structure. This rigorous, multi-faceted approach exemplifies the standards of scientific integrity required in modern chemical research and is fundamental to the successful development of novel chemical entities.

References

- BenchChem. (2025). Structural Elucidation of Novel Oxazole Derivatives: An In-depth Technical Guide. BenchChem.

- IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

- The Royal Society of Chemistry. (2019).

- National Institutes of Health. (n.d.). Ethyl 3-(9-chloro-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate.

- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses.

- MySkinRecipes. (n.d.).

- Wiley-VCH. (2007).

- Der Pharma Chemica. (2015).

- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.

- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.

- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate [myskinrecipes.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. acgpubs.org [acgpubs.org]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

Solubility Profile of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a substituted isoxazole derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its empirical determination, and an analysis of its expected behavior in different classes of organic solvents. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and practical methodology required to generate reliable solubility data in a laboratory setting.

Introduction: The Critical Role of Solubility

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Ethyl 5-chloro-3-methylisoxazole-4-carboxylate serves as a versatile building block, combining the reactive potential of an ester with the unique electronic properties of the chloro-substituted isoxazole core. The success of any synthetic or formulation endeavor involving this intermediate hinges on selecting an appropriate solvent system.

Key processes dictated by solubility include:

-

Reaction Kinetics: Ensuring reactants are in the same phase is essential for optimal reaction rates.

-

Purification and Crystallization: The differential solubility of a target compound and its impurities in a given solvent at varying temperatures is the basis of effective purification.

-

Formulation Development: For drug development applications, solubility in biocompatible solvents or co-solvent systems is a critical determinant of bioavailability.[2]

-

Analytical Characterization: Proper solvent selection is necessary for techniques like HPLC and NMR.

This guide provides the scientific framework and practical tools to systematically characterize the solubility of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.

Theoretical Framework and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates intermolecular forces of the solute and solvent.[3][4] To predict the solubility of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, we must first analyze its molecular structure.

2.1 Physicochemical Properties of the Solute

-

Structure: The molecule contains a polar isoxazole ring, a polar ethyl ester group (-COOEt), and a halogen (Cl) atom. The methyl group (-CH₃) is nonpolar.

-

Polarity: The presence of multiple electronegative atoms (O, N, Cl) creates significant dipole moments, making the overall molecule polar. The ester group can act as a hydrogen bond acceptor, but it lacks a hydrogen bond donor.

-

Expected Behavior: Due to its polar nature, the compound is expected to be more soluble in polar solvents than in nonpolar solvents. Its solubility will be influenced by a solvent's ability to engage in dipole-dipole interactions and, to a lesser extent, hydrogen bonding.

2.2 Impact of Solvent Properties

Organic solvents can be categorized into several classes, each with distinct properties:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the polar regions of the molecule, particularly the ester and isoxazole nitrogens/oxygens.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have large dipole moments but lack O-H or N-H bonds. They are strong hydrogen bond acceptors. Their ability to solvate through strong dipole-dipole interactions should make them excellent solvents for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The solubility of the polar Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is expected to be very low in these solvents.[3]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. The presence of a chlorine atom in the solute may confer some affinity for these solvents. Synthesis procedures for similar isoxazoles often utilize chloroform, suggesting good solubility.[5]

Based on this analysis, we can predict a general trend of decreasing solubility: Polar Aprotic > Polar Protic > Chlorinated > Nonpolar

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an empirical measurement is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] It measures the saturation solubility of a compound in a specific solvent at a controlled temperature when the system has reached equilibrium.[8][9]

3.1 Detailed Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for generating reliable solubility data.

Materials and Equipment:

-

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow Diagram:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of each selected organic solvent. Add an excess amount of solid Ethyl 5-chloro-3-methylisoxazole-4-carboxylate to each vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[6]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours.[7][9] This duration ensures the system reaches a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand for a short period to allow excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved particles.[6][8]

-

Quantification: Prepare a precise dilution of the saturated solution using a suitable solvent (often the mobile phase for HPLC). Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature. Express the results in appropriate units, such as mg/mL or g/100 mL.

Solubility Data and Interpretation

While experimentally determined data for the title compound is not available in published literature, the following table provides an illustrative example of how to present such data, with expected qualitative results based on the theoretical principles discussed.

Table 1: Predicted Solubility of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate at 25°C (Illustrative)

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong dipole-dipole interactions; excellent H-bond acceptor. |

| Acetone | Polar Aprotic | High | Good dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | High | Good dipole-dipole interactions. |

| Ethanol | Polar Protic | Moderate to High | H-bonding (acceptor) and polar interactions. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, smaller size may improve solvation. |

| Dichloromethane | Chlorinated | Moderate | "Like dissolves like" principle with the chloro-substituent. |

| Toluene | Nonpolar Aromatic | Low | Dominated by weak van der Waals forces. |

| n-Hexane | Nonpolar Aliphatic | Very Low | Mismatch in polarity and intermolecular forces.[3] |

| Water | Polar Protic | Very Low | Despite being polar, the organic scaffold is large relative to H-bonding sites. |

Interpretation: The data, once generated, should be interpreted in the context of the solute and solvent structures. High solubility in solvents like DMSO and acetonitrile would confirm the dominant role of the compound's polar character. Moderate solubility in alcohols would highlight the contribution of hydrogen bond acceptance. Conversely, poor solubility in hexane would validate the "like dissolves like" principle.[4] This information is invaluable for selecting appropriate solvents for synthesis (e.g., Acetonitrile), purification (e.g., recrystallization from an Ethanol/Hexane mixture), or analytical sample preparation.

Conclusion

Understanding the solubility of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a foundational requirement for its effective use in research and development. This guide has detailed the theoretical underpinnings of its solubility based on its molecular structure and provided a rigorous, step-by-step experimental protocol for its quantitative determination. By applying the isothermal shake-flask method, researchers can generate the reliable data needed to guide solvent selection for synthesis, purification, and formulation, thereby accelerating the development of novel molecules derived from this versatile isoxazole intermediate.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm.

- Singh, S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed, 20(4), 497-505.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate.

- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure.

- Ethyl 5-methylisoxazole-4-carboxylate. (n.d.). PubChem.

- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97%. (n.d.). Sigma-Aldrich.

- In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io.

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). PubChem.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

- Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. (n.d.). CymitQuimica.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar.

- Ethyl 5-Methylisoxazole-4-carboxylate. (n.d.). SynZeal.

- 51135-73-0|Ethyl 5-methylisoxazole-4-carboxylate. (n.d.). BLD Pharm.

- Ethyl 5-methylisoxazole-4-carboxylate. (2025, August 8). ChemicalBook.

- Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate. (n.d.). Sigma-Aldrich.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds

Introduction: The Significance of a Five-Membered Ring

The isoxazole is a five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms.[1][2][3] This seemingly simple aromatic ring system is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a vast array of therapeutic agents.[2][4][5][6] Its unique electronic properties and ability to engage in various biological interactions have made it an invaluable tool for drug designers.[7] This guide provides an in-depth exploration of the isoxazole's journey, from its initial synthesis to its role in blockbuster pharmaceuticals, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative will delve into the causalities behind experimental choices, the evolution of synthetic strategies, and the profound impact of this heterocycle on human health.

The Dawn of a Heterocycle: Initial Discovery and Synthesis

The story of isoxazole chemistry begins with the pioneering work of German chemist Ludwig Claisen. In 1903, Claisen reported the first synthesis of the isoxazole ring system.[1] His seminal work involved the reaction of a β-dicarbonyl compound, specifically benzoylacetone, with hydroxylamine.[8] This classical approach, now often referred to as the Claisen isoxazole synthesis, laid the fundamental groundwork for decades of heterocyclic chemistry to follow.[9][10]

The chemical logic behind Claisen's method is elegant in its efficiency. The reaction proceeds through the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[11][12] One carbonyl group reacts with the amine portion of hydroxylamine to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[11][13] This foundational reaction demonstrated a reliable pathway to this novel heterocyclic system, opening the door for further exploration.

Another significant, though later, contribution came from the American chemist Arthur C. Cope, renowned for the Cope rearrangement and Cope elimination.[14] While primarily known for these named reactions, Cope's extensive work in organic synthesis, including the development of novel barbiturates and local anesthetics, advanced the broader field of heterocyclic chemistry, contributing to the environment in which isoxazole chemistry would flourish.[14][15]

The Evolution of Synthesis: From Classical Reactions to Modern Methods

While Claisen's initial synthesis was groundbreaking, it had limitations, particularly concerning regioselectivity when using unsymmetrical 1,3-dicarbonyls, which could lead to a mixture of isomeric products.[10] This challenge spurred the development of more refined and versatile synthetic strategies over the subsequent decades. A major leap forward was the application of 1,3-dipolar cycloaddition reactions, a concept extensively developed by Rolf Huisgen.[10]

This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[12][16] The concerted [3+2] cycloaddition pathway offers excellent control over regioselectivity and has become one of the most powerful and widely used methods for constructing the isoxazole core.[10][16][17] The in-situ generation of often unstable nitrile oxides from precursors like aldoximes has made this a highly practical and versatile one-pot procedure.[10][16]

Core Synthetic Pathways: A Visual Comparison

The two primary pathways for isoxazole synthesis are the Claisen condensation and the 1,3-dipolar cycloaddition. The choice between them depends on substrate availability, desired substitution patterns, and the need for regiochemical control.

Caption: Comparison of Claisen condensation and 1,3-dipolar cycloaddition pathways.

Modern advancements continue to refine these methods, employing transition-metal catalysis, green chemistry approaches using water as a solvent, and microwave-assisted synthesis to improve yields, reduce reaction times, and enhance environmental sustainability.[4][5][18]

The Isoxazole Scaffold in Medicinal Chemistry: A Story of Innovation

The true impact of isoxazole chemistry lies in its application to drug discovery. The isoxazole ring is not merely a structural component but a key pharmacophore that imparts desirable physicochemical and biological properties to a molecule.[2][3][6] It is found in a wide range of clinically used drugs, from antibiotics to anti-inflammatory agents and anticonvulsants.[2][7]

Case Study 1: Penicillinase-Resistant Penicillins

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine.[19][20][21] However, the emergence of penicillin-resistant bacteria, particularly Staphylococcus aureus, posed a significant threat.[19][20] These bacteria produce an enzyme called β-lactamase (or penicillinase) that hydrolyzes the β-lactam ring of penicillin, rendering it inactive.[19][20]

The solution came in the form of semi-synthetic penicillins. Chemists modified the side chain of the penicillin core to sterically hinder the approach of the β-lactamase enzyme. A breakthrough was the incorporation of a bulky 3,5-disubstituted isoxazole ring. This led to the development of a class of potent penicillinase-resistant antibiotics, including:

-

Oxacillin

-

Cloxacillin

-

Dicloxacillin

These drugs feature the isoxazole moiety directly attached to the amide side chain of the penicillin core, effectively shielding the vulnerable β-lactam ring and restoring antibacterial activity against resistant strains.[2]

Case Study 2: COX-2 Inhibitors - Valdecoxib

In the late 20th century, the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, led to a new paradigm in anti-inflammatory drug design.[22] While traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both enzymes, the selective inhibition of COX-2, which is upregulated during inflammation, was sought to reduce the gastrointestinal side effects associated with COX-1 inhibition.[22]

The isoxazole ring proved to be a perfect scaffold for designing selective COX-2 inhibitors. Valdecoxib (marketed as Bextra) is a prime example.[23] It features a 3,4-diaryl-substituted isoxazole core.[24] The specific arrangement and substituents on the aryl rings allow the molecule to fit precisely into the active site of the COX-2 enzyme, leading to potent and selective inhibition. Although Valdecoxib was later withdrawn from the market due to concerns about cardiovascular side effects, its development showcased the power of the isoxazole scaffold in creating highly selective enzyme inhibitors.[23]

Key Isoxazole-Containing Pharmaceuticals

| Drug | Therapeutic Class | Year of Significance | Contribution of Isoxazole Ring |

| Sulfisoxazole | Antibiotic (Sulfonamide) | 1940s | Modulates physicochemical properties for improved pharmacokinetics. |

| Cloxacillin | Antibiotic (β-lactamase resistant) | 1960s | Provides steric bulk to protect the β-lactam ring from enzymatic degradation. |

| Isocarboxazid | Antidepressant (MAO Inhibitor) | 1959 | Acts as a key structural element for binding to the monoamine oxidase enzyme.[1] |

| Leflunomide | Antirheumatic (DMARD) | 1998 | The isoxazole ring is metabolically opened to form the active metabolite.[1] |

| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) | 2001 | Forms the core scaffold for selective binding to the COX-2 enzyme.[22][23] |

| Zonisamide | Anticonvulsant | 1989 (Japan) | Contributes to the mechanism of action involving sodium and calcium channel blockade.[2] |

The Drug Discovery Workflow

The integration of isoxazole scaffolds into modern drug discovery follows a structured, iterative process. It begins with identifying a biological target and progresses through lead discovery, optimization, and preclinical testing. The versatility of isoxazole chemistry allows for rapid generation of diverse compound libraries for screening and subsequent structure-activity relationship (SAR) studies.

Caption: A simplified workflow for drug discovery involving isoxazole scaffolds.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Dicarbonyl Condensation

This protocol outlines a representative synthesis of a 3,5-disubstituted isoxazole from a 1,3-diketone and hydroxylamine hydrochloride, reflecting the classical Claisen methodology.[13]

Objective: To synthesize 3,5-dimethylisoxazole from acetylacetone (a 1,3-diketone) and hydroxylamine.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Acetate (as a base)

-

Ethanol (as solvent)

-

Glacial acetic acid (for workup)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin-Layer Chromatography (TLC) apparatus

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq).

-

Solvent and Base Addition: Add ethanol as the solvent to dissolve the reactants. Subsequently, add the base (e.g., pyridine, 2.0 eq) to the mixture. The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free base to react.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring. The reaction progress can be monitored by TLC.[25] The condensation first forms a monoxime intermediate, which then cyclizes.[13]

-

Workup and Isolation: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The reaction mixture is then acidified by washing with a dilute acid, such as 15% glacial acetic acid, to remove the basic catalyst (pyridine).[13]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the crystalline 3,5-dimethylisoxazole product.[13]

-

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[13]

Causality and Insights: The choice of a base is critical; it must be strong enough to deprotonate the hydroxylamine hydrochloride but not so strong as to promote unwanted side reactions with the dicarbonyl compound. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. The acidic workup is a key step for separating the neutral isoxazole product from the basic catalyst.

Conclusion and Future Outlook

From its first synthesis by Ludwig Claisen over a century ago, the isoxazole ring has evolved from a chemical curiosity into a privileged scaffold in medicinal chemistry.[1] Its journey illustrates the synergy between fundamental synthetic chemistry and applied pharmaceutical science. The development of robust synthetic methods, particularly 1,3-dipolar cycloadditions, has enabled chemists to systematically explore the chemical space around this versatile core, leading to the discovery of life-saving drugs.

The future of isoxazole chemistry remains bright. Its derivatives continue to be investigated for a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[4][5] Emerging trends focus on the development of multi-targeted therapies and the use of isoxazoles in personalized medicine.[4][5] As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the humble five-membered isoxazole ring is poised to remain a central character in the ongoing story of drug discovery.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. flore.unifi.it [flore.unifi.it]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Isoxazole - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Arthur C. Cope - Wikipedia [en.wikipedia.org]

- 15. Arthur C. Cope Award - ACS Division of Organic Chemistry [organicdivision.org]

- 16. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 17. nanobioletters.com [nanobioletters.com]

- 18. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 19. Penicillin - Wikipedia [en.wikipedia.org]

- 20. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]

- 21. Penicillin: Function, history, and resistance [medicalnewstoday.com]

- 22. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 23. Valdecoxib - Wikipedia [en.wikipedia.org]

- 24. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

This guide provides a detailed exploration of the synthetic pathways for obtaining Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. We will dissect the strategic considerations, core reaction mechanisms, and provide actionable protocols for its preparation, grounded in established chemical principles.

Introduction

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The unique electronic properties and structural rigidity of the isoxazole ring make it a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals. The specific substituents of the target molecule—a 5-chloro group, a 3-methyl group, and a 4-ethoxycarbonyl group—offer multiple points for further chemical modification, rendering it a valuable intermediate for the synthesis of more complex bioactive molecules. Understanding the efficient construction of this core is paramount for researchers in the field.

Retrosynthetic Analysis and Strategic Overview

The synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is most logically approached through a two-stage process. The core isoxazole ring is constructed first, followed by the introduction of the chloro-substituent.

A retrosynthetic analysis reveals a key intermediate: an isoxazol-5(4H)-one. The 5-chloro group can be installed from a hydroxyl or keto tautomer at the C5 position using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The isoxazolone ring itself can be disconnected via a cyclocondensation reaction between a β-ketoester and hydroxylamine. This leads to simple, commercially available starting materials.

This strategy is advantageous as it utilizes robust and well-documented reactions, ensuring high efficiency and predictability.

Part 1: Synthesis of the Isoxazolone Core

The foundational step is the formation of the isoxazole ring system. This is achieved through the cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride.

Mechanism of Isoxazolone Formation

The reaction proceeds via a well-established mechanism:

-

Oxime Formation: The nitrogen of hydroxylamine performs a nucleophilic attack on the C3 ketone of ethyl acetoacetate. This is typically the more electrophilic carbonyl group.

-

Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form an oxime.

-

Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the ester carbonyl (C1).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the stable 3-methylisoxazol-5(4H)-one-4-carboxylate ring. This product exists in tautomeric equilibrium with its 5-hydroxyisoxazole form.

Core Starting Materials & Reagents

| Material | Formula | Role | Key Considerations |

| Ethyl Acetoacetate | C₆H₁₀O₃ | β-Ketoester | Provides the C3-methyl, C4-ester, and C5-keto framework. |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | Nitrogen/Oxygen source | A stable salt of hydroxylamine, easy to handle. |

| Base (e.g., Sodium Acetate) | CH₃COONa | Catalyst/Acid Scavenger | Neutralizes HCl and facilitates the reaction. |

| Solvent (e.g., Ethanol/Water) | C₂H₅OH / H₂O | Reaction Medium | A polar protic solvent system is typically effective. |

Part 2: Chlorination of the Isoxazolone Intermediate

With the isoxazole core assembled, the final step is the introduction of the chlorine atom at the 5-position. This is a classic conversion of a cyclic amide/enol to a chloro-heterocycle.

Mechanism of Chlorination

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The isoxazolone intermediate, via its 5-hydroxy tautomer, initiates the reaction.

-

Phosphorylation: The hydroxyl group of the 5-hydroxyisoxazole tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate and displaces a chloride ion.

-

Nucleophilic Substitution: The displaced chloride ion (Cl⁻) then acts as a nucleophile, attacking the C5 position of the isoxazole ring.

-

Elimination: This attack leads to the cleavage of the P-O bond, eliminating a dichlorophosphate byproduct and yielding the final chlorinated product. The aromaticity gained in the isoxazole ring is a strong driving force for this step.

This reaction effectively converts the C-O bond of the enol into a C-Cl bond.[1]

Experimental Protocols

The following protocols are representative procedures synthesized from established methodologies for isoxazole formation and chlorination.[2][3]

Protocol 1: Synthesis of Ethyl 3-methylisoxazol-5(4H)-one-4-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and hydroxylamine hydrochloride (1.0 eq).

-

Solvent & Base: Add a suitable solvent such as ethanol or an ethanol/water mixture. Add sodium acetate (1.1 eq) to the mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This may involve washing with cold water to remove inorganic salts, followed by recrystallization from a suitable solvent like ethanol to yield the pure isoxazolone intermediate.

Protocol 2: Synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: In a dry, three-necked flask fitted with a dropping funnel, a reflux condenser (with a drying tube), and a thermometer, place the dried Ethyl 3-methylisoxazol-5(4H)-one-4-carboxylate (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3-5 eq) dropwise to the flask, ensuring the temperature is controlled with an ice bath. A base, such as triethylamine (1.1 eq), may be added to scavenge the HCl produced.[3]

-

Reaction: After the addition is complete, the reaction mixture is heated, typically to around 75-90 °C, for several hours until TLC indicates the consumption of the starting material.[1][3]

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done slowly and with caution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.

Conclusion

The synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a robust and scalable process rooted in fundamental heterocyclic chemistry. By leveraging the classic cyclocondensation of a β-ketoester with hydroxylamine, a versatile isoxazolone intermediate is readily prepared. Subsequent chlorination with phosphorus oxychloride provides a reliable method to install the key 5-chloro substituent. The starting materials—ethyl acetoacetate and hydroxylamine hydrochloride —are inexpensive and readily available, making this synthetic route both practical and economically viable for researchers in drug discovery and development.

References

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 2024. [URL: https://www.mdpi.com/2673-401X/5/1/2]

- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9161725/]

- Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. Journal of Experimental Nanoscience, 2018. [URL: https://www.tandfonline.com/doi/full/10.1080/17458080.2018.1528723]

- One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 2015. [URL: http://www.orientjchem.

- A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 1973. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0606]

- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications, 2023. [URL: https://acgpubs.org/record/2023/17/7/11]

- One-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. ResearchGate, 2012. [URL: https://www.researchgate.net/publication/288289069_One-pot_synthesis_of_3-methyl-4-arylmethylene-isoxazol-54H-ones]

- A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Arkivoc, 2021. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/i/3-11531]

- ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Mol-Instincts, N.D. [URL: https://www.molinstincts.

- POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 2011. [URL: https://pubmed.ncbi.nlm.nih.gov/21417435/]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents, 2003. [URL: https://patents.google.

- POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 2021. [URL: http://www.indianchemicalsociety.com/index.php/jics/article/view/170997]

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02515b]

- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/28/1/275]

- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 2020. [URL: https://www.researchgate.net/publication/344933758_A_review_on_synthetic_procedures_and_applications_of_phosphorus_oxychloride_POCl_3_in_the_last_biennial_period_2018-19]

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10283084/]

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186107/]

Sources

Methodological & Application